molecular formula C18H23N7O B12246614 6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine

6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine

Cat. No.: B12246614
M. Wt: 353.4 g/mol
InChI Key: LTAICPLROTVOHZ-UHFFFAOYSA-N
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Description

6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine is a complex organic compound that features a purine core structure substituted with a piperidine ring and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine typically involves multiple steps:

    Formation of the Pyridazine Moiety: The pyridazine ring is synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.

    Coupling with Purine Core: The final step involves coupling the pyridazine-piperidine intermediate with a purine derivative under conditions that promote nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups on the pyridazine ring.

    Reduction: Reduction reactions can target the nitrogen-containing rings, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-(4-{[(5-ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine: This compound is unique due to its specific substitution pattern and the presence of both pyridazine and piperidine rings.

    Other Purine Derivatives: Compounds such as 6-mercaptopurine and azathioprine share the purine core but differ in their substituents and biological activities.

    Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid have similar ring structures but lack the piperidine and purine components.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

6-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-purine

InChI

InChI=1S/C18H23N7O/c1-3-14-8-15(24-23-12(14)2)26-9-13-4-6-25(7-5-13)18-16-17(20-10-19-16)21-11-22-18/h8,10-11,13H,3-7,9H2,1-2H3,(H,19,20,21,22)

InChI Key

LTAICPLROTVOHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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